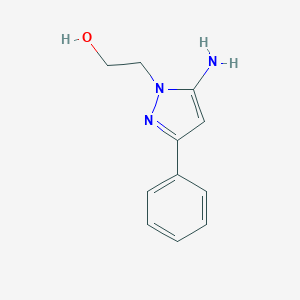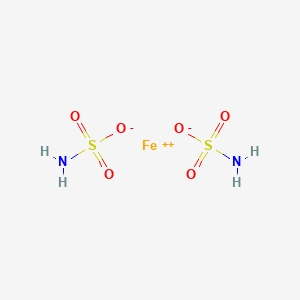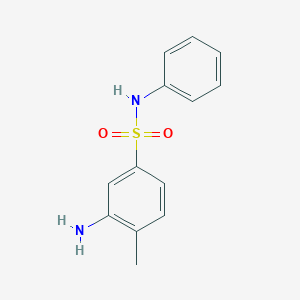
2-Amino-N-phenyltoluene-4-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-phenyltoluene-4-sulphonamide, also known as PTSA, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
2-Amino-N-phenyltoluene-4-sulphonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have anti-inflammatory and analgesic effects. In addition, 2-Amino-N-phenyltoluene-4-sulphonamide has been found to have antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-N-phenyltoluene-4-sulphonamide has several advantages for lab experiments, including its low cost and ease of synthesis. It is also stable and has a long shelf life. However, 2-Amino-N-phenyltoluene-4-sulphonamide has some limitations, including its toxicity and potential for skin and eye irritation. It is important to use proper safety precautions when working with 2-Amino-N-phenyltoluene-4-sulphonamide.
Orientations Futures
There are several future directions for research on 2-Amino-N-phenyltoluene-4-sulphonamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide and its potential as a therapeutic agent. Additionally, the use of 2-Amino-N-phenyltoluene-4-sulphonamide in the synthesis of new compounds with potential therapeutic activity is an area of future research.
Conclusion
In conclusion, 2-Amino-N-phenyltoluene-4-sulphonamide is a sulfonamide compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to be a useful tool in the synthesis of various compounds. 2-Amino-N-phenyltoluene-4-sulphonamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
2-Amino-N-phenyltoluene-4-sulphonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base or by the reaction of p-toluenesulfonic acid with aniline in the presence of a dehydrating agent. The latter method is more commonly used as it is a simpler and more cost-effective method.
Applications De Recherche Scientifique
2-Amino-N-phenyltoluene-4-sulphonamide has been widely used in scientific research as a reagent for the determination of various compounds such as amino acids, peptides, and proteins. It has also been used as a catalyst in various organic reactions. 2-Amino-N-phenyltoluene-4-sulphonamide has been found to be a useful tool in the synthesis of various compounds, including sulfonamides, sulfones, and sulfoxides.
Propriétés
Numéro CAS |
13065-83-3 |
|---|---|
Nom du produit |
2-Amino-N-phenyltoluene-4-sulphonamide |
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Clé InChI |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Autres numéros CAS |
13065-83-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



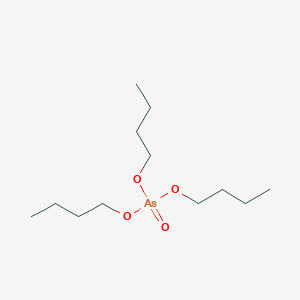
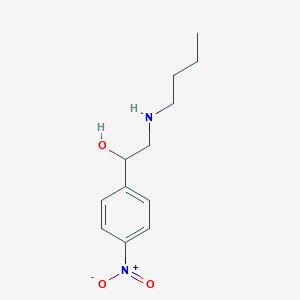
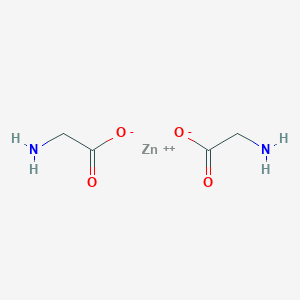

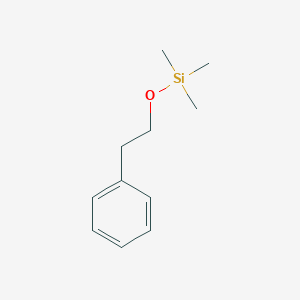

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
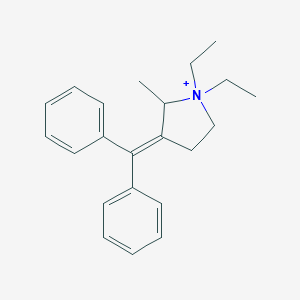
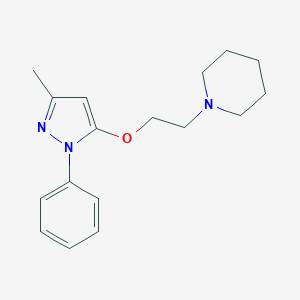


![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
